molecular formula C32H57N7O9S B14226452 L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- CAS No. 594815-14-2

L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl-

Cat. No.: B14226452
CAS No.: 594815-14-2
M. Wt: 715.9 g/mol
InChI Key: HRQOWBWWFRHSRT-HXJPVCIYSA-N
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Description

L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- is a complex peptide compound composed of several amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

    Deprotection of the amino group: of the growing peptide chain using TFA.

    Coupling reaction: to form the peptide bond under controlled conditions.

Industrial Production Methods

Industrial production of this peptide can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with functional groups attached to specific residues.

Scientific Research Applications

L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid, L-prolyl-L-isoleucyl-L-leucyl-L-lysyl-
  • L-Glutamic acid, L-cysteinyl-L-lysyl-L-valyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-phenylalanyl-L-methionyl-L-arginyl-L-valyl-L-leucyl-L-leucyl-L-valyl-L-arginyl-L-serylglycyl-L-histidyl-L-methionyl-L-α-aspartyl-L-lysyl-L-leucyl-L-phenylalanyl-L-seryl-L-leucyl-L-seryl-L-serylglycyl-L-leucyl-

Uniqueness

L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with other molecules, making it suitable for specific applications in research and industry.

Properties

CAS No.

594815-14-2

Molecular Formula

C32H57N7O9S

Molecular Weight

715.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C32H57N7O9S/c1-18(2)17-23(29(44)35-20(9-6-7-14-33)27(42)37-22(32(47)48)11-12-25(40)41)38-28(43)21(13-16-49-5)36-30(45)24-10-8-15-39(24)31(46)26(34)19(3)4/h18-24,26H,6-17,33-34H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,40,41)(H,47,48)/t20-,21-,22-,23-,24-,26-/m0/s1

InChI Key

HRQOWBWWFRHSRT-HXJPVCIYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N

Origin of Product

United States

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